molecular formula C18H16O4 B5568952 8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol CAS No. 6158-56-1

8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol

Cat. No.: B5568952
CAS No.: 6158-56-1
M. Wt: 296.3 g/mol
InChI Key: UTBIOCCLEFQHNQ-UHFFFAOYSA-N
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Description

8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol is a chemical compound with a complex structure that includes a quinoline core, a piperazine ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol typically involves multiple steps. One common method starts with the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of potassium carbonate (K2CO3) and dry N,N-dimethylformamide (DMF) at 90°C for 1 hour . This reaction forms an intermediate which is then further processed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The chlorine atom and quinoline core can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3-[(4-ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Properties

CAS No.

6158-56-1

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1-ethoxyethenyl 2-benzoylbenzoate

InChI

InChI=1S/C18H16O4/c1-3-21-13(2)22-18(20)16-12-8-7-11-15(16)17(19)14-9-5-4-6-10-14/h4-12H,2-3H2,1H3

InChI Key

UTBIOCCLEFQHNQ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(NC3=C(C2=O)C=CC=C3Cl)C

Canonical SMILES

CCOC(=C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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